5-(2-bromophenyl)-3-(4-methylphenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone
CAS No.:
Cat. No.: VC10173470
Molecular Formula: C27H18BrNO5
Molecular Weight: 516.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C27H18BrNO5 |
|---|---|
| Molecular Weight | 516.3 g/mol |
| IUPAC Name | 5-(2-bromophenyl)-1-(4-methylphenyl)spiro[3a,6a-dihydro-1H-furo[3,4-c]pyrrole-3,2'-indene]-1',3',4,6-tetrone |
| Standard InChI | InChI=1S/C27H18BrNO5/c1-14-10-12-15(13-11-14)22-20-21(26(33)29(25(20)32)19-9-5-4-8-18(19)28)27(34-22)23(30)16-6-2-3-7-17(16)24(27)31/h2-13,20-22H,1H3 |
| Standard InChI Key | OOANICOMFJQBMH-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)C2C3C(C(=O)N(C3=O)C4=CC=CC=C4Br)C5(O2)C(=O)C6=CC=CC=C6C5=O |
| Canonical SMILES | CC1=CC=C(C=C1)C2C3C(C(=O)N(C3=O)C4=CC=CC=C4Br)C5(O2)C(=O)C6=CC=CC=C6C5=O |
Introduction
5-(2-bromophenyl)-3-(4-methylphenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone is a complex organic compound characterized by its unique spirocyclic structure, which includes a furo[3,4-c]pyrrole core and multiple aromatic rings. This compound is of significant interest in chemical research due to its intricate molecular framework and potential applications in synthetic organic chemistry and materials science.
Synthesis
The synthesis of 5-(2-bromophenyl)-3-(4-methylphenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone typically involves multi-step organic reactions. These reactions require careful control of conditions such as temperature, solvent choice, and reaction time to ensure high yields and purity of the final product. Analytical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC) are commonly used to monitor the synthesis and characterize the final product.
Applications
This compound is primarily used for research purposes in organic chemistry and materials science. It serves as a building block in synthetic organic chemistry, contributing to the development of new materials and chemical processes. The unique structure of the compound allows it to participate in various chemical reactions typical for compounds with multiple functional groups, such as nucleophilic substitution reactions.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume